4-(Pyrrol-1-ylmethyl)pyridine;2,4,6-trinitrophenol
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Overview
Description
4-(Pyrrol-1-ylmethyl)pyridine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 4-(Pyrrol-1-ylmethyl)pyridine and 2,4,6-trinitrophenol. 4-(Pyrrol-1-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrole group, which can be used in various organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrophenol typically involves the nitration of phenol using concentrated nitric acid and sulfuric acid . The reaction proceeds through the formation of intermediate nitrophenols, which are further nitrated to yield 2,4,6-trinitrophenol. The reaction conditions require careful control of temperature and acid concentrations to ensure high yields and minimize by-products.
For 4-(Pyrrol-1-ylmethyl)pyridine, the synthesis can be achieved through the reaction of pyridine with pyrrole in the presence of a suitable catalyst. This reaction often involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrole, facilitating its nucleophilic attack on the pyridine ring .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes with stringent safety measures due to its explosive nature . The production facilities are designed to handle the exothermic nature of the nitration reaction and to ensure the safe disposal of waste acids.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Reduction: It can be reduced to picramic acid using reducing agents like sodium sulfide.
Substitution: It can participate in electrophilic substitution reactions due to the electron-withdrawing nitro groups.
4-(Pyrrol-1-ylmethyl)pyridine can undergo:
Electrophilic substitution: The pyrrole ring can be substituted at the 2-position due to its electron-rich nature.
Nucleophilic addition: The pyridine ring can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Reduction of 2,4,6-Trinitrophenol: Sodium sulfide or other mild reducing agents.
Substitution Reactions: Bromine water for bromination, nitric acid for nitration.
Major Products
Reduction of 2,4,6-Trinitrophenol: Picramic acid.
Substitution of 4-(Pyrrol-1-ylmethyl)pyridine: Various substituted pyrrole derivatives
Scientific Research Applications
2,4,6-Trinitrophenol is widely used in:
Explosives: Due to its high explosive power.
Dyes: As a yellow dye in various applications.
Medical Treatments: Historically used as an antiseptic and burn treatment.
4-(Pyrrol-1-ylmethyl)pyridine is used in:
Organic Synthesis: As a building block for more complex molecules.
Mechanism of Action
The mechanism of action for 2,4,6-trinitrophenol involves its ability to undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to its antiseptic properties .
For 4-(Pyrrol-1-ylmethyl)pyridine, its mechanism of action in organic synthesis involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic explosive with similar properties but different applications.
2,4-Dinitrophenol: Less explosive but used in different industrial applications.
Uniqueness
2,4,6-Trinitrophenol is unique due to its high explosive power and its historical use in medical treatments . 4-(Pyrrol-1-ylmethyl)pyridine is unique due to its dual heterocyclic structure, which provides versatility in organic synthesis .
Properties
CAS No. |
88297-20-5 |
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Molecular Formula |
C16H13N5O7 |
Molecular Weight |
387.30 g/mol |
IUPAC Name |
4-(pyrrol-1-ylmethyl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H10N2.C6H3N3O7/c1-2-8-12(7-1)9-10-3-5-11-6-4-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H,9H2;1-2,10H |
InChI Key |
JMWJLDVHXUVABX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CC2=CC=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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